molecular formula C16H20N4O2 B5788547 2-Methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol

2-Methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol

Cat. No.: B5788547
M. Wt: 300.36 g/mol
InChI Key: LMDYJCFMEHGJHG-UHFFFAOYSA-N
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Description

2-Methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol is a complex organic compound with a unique structure that includes a methoxy group, a phenol group, and a pyrimidinylpiperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-Methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenol derivative: Starting with a suitable phenol precursor, the methoxy group is introduced via methylation.

    Introduction of the piperazine moiety: The piperazine ring is then attached to the phenol derivative through a nucleophilic substitution reaction.

    Attachment of the pyrimidine ring: Finally, the pyrimidine ring is introduced to the piperazine moiety through a coupling reaction, often facilitated by a catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol can be compared with other similar compounds, such as:

  • 2-Methoxy-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
  • 2-Ethoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol
  • 2-Methoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol

These compounds share similar structural features but differ in the substituents attached to the phenol and piperazine rings. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-22-14-5-2-4-13(15(14)21)12-19-8-10-20(11-9-19)16-17-6-3-7-18-16/h2-7,21H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDYJCFMEHGJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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